molecular formula C4H10BNO2 B13111309 Pyrrolidin-2-ylboronic acid

Pyrrolidin-2-ylboronic acid

Cat. No.: B13111309
M. Wt: 114.94 g/mol
InChI Key: VEBQYHFHXCAREJ-UHFFFAOYSA-N
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Description

Pyrrolidin-2-ylboronic acid (CAS 133745-64-9) is a high-value boronic acid derivative that serves as a critical pharmacophore in medicinal chemistry and drug discovery. Its primary research application is in the development of potent inhibitors for serine proteases, most notably Fibroblast Activation Protein (FAP). FAP is a key target in oncology, as it is overexpressed in the tumor microenvironment of over 90% of human carcinomas, including breast, lung, and colorectal cancers . This compound is the core structural component of advanced FAP-targeted radiopharmaceuticals used for cancer imaging and therapy, such as the theranostic agent PNT6555 and the novel tracer SB04028, which enable clear tumor visualization in preclinical models . The mechanism of action for this class of inhibitors involves the electrophilic boron atom in the pyrrolidine ring forming a reversible covalent bond with the catalytic serine or threonine residue in the active site of target proteases, thereby effectively inhibiting enzymatic activity . This mechanism is also exploited in the design of inhibitors for immunoproteasome subunits, such as β5i, which are pursued for the treatment of autoimmune diseases and cancer . Beyond its role in protease inhibition, the compound is a versatile building block in synthetic chemistry. It is used in innovative cross-coupling methodologies, such as photocatalyzed Suzuki–Miyaura reactions, to construct C(sp2)–C(sp3) bonds, which are valuable for synthesizing complex molecules in medicinal chemistry programs . Researchers value this compound for its ability to confer both high binding affinity and selectivity in inhibitor design. The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored in an inert atmosphere at -20°C to maintain stability .

Properties

IUPAC Name

pyrrolidin-2-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BNO2/c7-5(8)4-2-1-3-6-4/h4,6-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBQYHFHXCAREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrrolidin 2 Ylboronic Acid and Its Stereoisomers

Direct Boron Installation Approaches

Direct methods for the synthesis of pyrrolidin-2-ylboronic acid involve the introduction of the boronic acid or a precursor group onto a pre-existing pyrrolidine (B122466) ring. These approaches are often characterized by their efficiency in building the target molecule from readily available starting materials.

Borylation of Halogenated Precursors via Transition-Metal Catalysis

One common strategy for forming carbon-boron bonds is through the transition-metal-catalyzed borylation of halogenated precursors. researchgate.net In the context of this compound synthesis, this would typically involve a protected 2-halopyrrolidine as the starting material. A widely used method is the Miyaura borylation, which employs a palladium catalyst to couple the halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

A typical reaction involves the N-protected 2-halopyrrolidine, a palladium catalyst like Pd(dppf)Cl₂, a base such as potassium acetate, and a diboron reagent in an appropriate solvent. The nitrogen of the pyrrolidine ring is usually protected, for instance with a tert-butoxycarbonyl (Boc) group, to enhance stability and prevent side reactions during the synthesis. The resulting boronate ester can then be hydrolyzed to the desired boronic acid. Transition metal-catalyzed cycloaddition reactions are also noted for their regioselectivity in synthesizing pyrrole (B145914) skeletons. sioc-journal.cn

Table 1: Representative Conditions for Palladium-Catalyzed Borylation

CatalystLigandBaseBoron SourceSolventTemperature
Pd(OAc)₂SPhosK₃PO₄B₂pin₂Dioxane80 °C
PdCl₂(dppf)dppfKOAcB₂pin₂DMSO100 °C
Pd₂(dba)₃XPhosCs₂CO₃HBpinToluene90 °C

This table presents a generalized overview of typical reaction conditions and is not exhaustive.

Directed Ortho-Metalation and Subsequent Boronation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized carbanion. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with an electrophile, in this case, a boron-containing electrophile like a trialkyl borate (B1201080).

While classically applied to aromatic systems, the principles of directed metalation can be adapted for the synthesis of α-functionalized pyrrolidines. wikipedia.org For this compound, a suitable directing group on the pyrrolidine nitrogen or at a nearby position would be required to facilitate deprotonation at the C-2 position. The resulting lithiated species is then reacted with a boron electrophile, such as triisopropyl borate, followed by acidic workup to yield the boronic acid. The choice of the directing group is critical for the success of this methodology.

Reaction of α-Lithiated Pyrrolidine Derivatives with Boron Electrophiles

The generation of an α-lithiated pyrrolidine, followed by trapping with a boron electrophile, is a direct method for the synthesis of this compound. This approach hinges on the ability to selectively deprotonate the C-2 position of a suitably protected pyrrolidine. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) in the presence of a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate this deprotonation.

Once the α-lithiated pyrrolidine is formed, it is treated with a boron electrophile, for instance, trialkyl borates like trimethyl borate or triisopropyl borate. The subsequent hydrolysis of the resulting boronate ester furnishes the desired this compound. The protection of the pyrrolidine nitrogen is crucial to prevent N-deprotonation and to direct the lithiation to the α-carbon.

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure this compound is of paramount importance for its application in the development of chiral drugs and other bioactive molecules. This necessitates the use of stereoselective and asymmetric synthetic methods.

Enantioselective Construction of the Pyrrolidine Ring Scaffold

An effective approach to obtaining enantiopure this compound is to construct the chiral pyrrolidine ring first and then introduce the boronic acid functionality. Various asymmetric methods have been developed for the synthesis of chiral pyrrolidines. These include catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides, which can provide highly substituted chiral pyrrolidines with excellent control of stereochemistry. mdpi.com

Another strategy involves the enantioselective reduction of a suitable precursor, such as a cyclic imine or enamine, using a chiral catalyst. Chiral Brønsted acids have been shown to catalyze intramolecular hydroaminations to produce chiral pyrrolidines in high yield and enantioselectivity. chemrxiv.org Furthermore, rhodium-catalyzed asymmetric arylation of aliphatic N-tosylaldimines can lead to the enantioselective synthesis of chiral 2-aryl pyrrolidines in a one-pot procedure. organic-chemistry.org Once the chiral pyrrolidine scaffold is established, the boronic acid group can be introduced using one of the direct borylation methods described previously, taking care to preserve the stereochemical integrity of the chiral center.

Table 2: Examples of Enantioselective Pyrrolidine Synthesis

Reaction TypeCatalyst/ReagentChiral Auxiliary/LigandKey Feature
1,3-Dipolar CycloadditionCu(I) or Ag(I)(R)-DTBM-Segphos or (R)-FesuphosHigh diastereoselectivity and enantioselectivity. mdpi.com
Intramolecular HydroaminationBrønsted AcidImidodiphosphorimidate (IDPi)Forms quaternary stereocenters. chemrxiv.org
Asymmetric ArylationRhodium Hydroxide (B78521) ComplexChiral bicyclo[3.3.0]octadiene ligandOne-pot synthesis of 2-aryl pyrrolidines. organic-chemistry.org

This table provides illustrative examples of synthetic strategies and is not an exhaustive list.

Diastereoselective Control in Boronic Acid Introduction

When the pyrrolidine ring already contains one or more stereocenters, the introduction of the boronic acid group at the C-2 position must be controlled to achieve the desired diastereomer. This diastereoselective control can be achieved through several strategies.

One method involves the use of a chiral auxiliary on the pyrrolidine nitrogen that directs the approach of the reagents in a subsequent borylation step. Alternatively, substrate-controlled diastereoselection can be employed, where the existing stereocenters in the pyrrolidine ring influence the stereochemical outcome of the borylation reaction. For instance, the reaction of γ-azido-N-tosylhydrazones derived from cyclic ketones with boronic acids can lead to highly diastereoselective formation of cis-fused bicyclic pyrrolidine systems. nih.gov Similarly, ytterbium triflate has been used as a catalyst in a three-component reaction to produce pyrrolidines with a high degree of diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org The Petasis borono-Mannich reaction has also been shown to proceed with high diastereoselectivity in the synthesis of certain substituted pyrrolidines. core.ac.uk

Total Synthesis of Enantioenriched this compound and Analogs

The synthesis of enantioenriched this compound and its analogs is of significant interest, particularly for their application as pharmacophores in targeted therapies. A notable example is the synthesis of (R)-pyrrolidin-2-ylboronic acid derivatives for use in fibroblast activation protein (FAP) targeted radiopharmaceuticals. nih.govnih.gov The synthesis of these complex molecules often involves a multi-step sequence starting from commercially available chiral precursors.

A common strategy involves the coupling of a protected pyrrolidine core with a quinoline-based moiety. For instance, in the synthesis of the FAP inhibitor SB02055, the process begins with the coupling of (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid with a suitable amine linker attached to the quinoline (B57606) scaffold. nih.gov More specifically, the synthesis of analogs like natGa-SB04028 involves coupling a DOTA-conjugated precursor with (R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid. nih.gov

Another approach details a stereoselective palladium-catalyzed C-H activation-arylation protocol to create complex pyrrolidine analogs. nih.gov This method allows for the introduction of various aryl groups onto the pyrrolidine ring, starting from N-Boc-D-proline. nih.gov For example, coupling of a highly functionalized aryl iodide with an N-Boc-pyrrolidine derivative can yield advanced intermediates that, after a series of steps including hydrolysis, epimerization, and esterification, lead to the desired diacid analogs. nih.gov The final deprotection step, typically using trifluoroacetic acid (TFA), yields the free amino acid products. nih.gov

The synthesis of pyrrolidine iminosugar analogs functionalized with boronate esters or boronic acids has also been described. researchgate.net This involves N-alkylation of the iminosugar scaffold to introduce the boron-containing pharmacophore. researchgate.net These synthetic routes highlight the modularity and adaptability of modern organic chemistry in creating a diverse library of this compound analogs for various biological investigations.

Protective Group Chemistry in this compound Synthesis

The synthesis of this compound and its derivatives relies heavily on the strategic use of protecting groups to mask reactive functional groups—specifically the pyrrolidine nitrogen and the boronic acid moiety—preventing them from undergoing unwanted side reactions during the synthetic sequence.

N-Protection Strategies, with Emphasis on N-Boc Derivatization

Protecting the secondary amine of the pyrrolidine ring is a critical step in its functionalization. The most widely employed protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. cymitquimica.com The N-Boc group is favored due to its stability under a wide range of reaction conditions, including those involving organometallic reagents and basic hydrolysis, while being easily removable under mild acidic conditions. total-synthesis.com This orthogonality makes it compatible with many other protecting groups used in complex molecule synthesis. total-synthesis.com

The introduction of the Boc group, or N-Boc protection, is typically achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com The reaction mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the Boc anhydride. total-synthesis.com While the reaction can proceed without a base, bases such as triethylamine (B128534) or sodium hydroxide are often added to neutralize the acidic byproducts and drive the reaction to completion. total-synthesis.com For less nucleophilic aryl amines, an alternative two-step procedure involving the introduction of two Boc groups followed by the selective removal of one has been developed to improve yields. researchgate.net

Deprotection of the N-Boc group is cleanly accomplished using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or by using hydrochloric acid in dioxane. nih.govtotal-synthesis.com The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate (B1207046) into the free amine, carbon dioxide, and the stable tert-butyl cation, which subsequently forms isobutene gas. total-synthesis.com This efficient removal under mild conditions is a key advantage of the N-Boc protecting group strategy. total-synthesis.com

Protecting Group Abbreviation Protection Reagent Common Deprotection Conditions Key Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Mild Acid (TFA, HCl) total-synthesis.comStable to base and hydrogenation; orthogonal to Fmoc and Cbz. total-synthesis.com
BenzyloxycarbonylCbz / ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C) total-synthesis.comSensitive to strong acids and bases.
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine) total-synthesis.comBase-labile; used extensively in solid-phase peptide synthesis. total-synthesis.com

Boronic Acid Protection and Deprotection Techniques

The boronic acid functional group itself often requires protection to prevent undesired reactions, such as the formation of boroxines (anhydrides) or decomposition under certain conditions. A common method for protecting boronic acids is to convert them into boronate esters, with pinacol (B44631) esters being particularly prevalent. vt.edu These esters are generally stable to a variety of reaction conditions, including chromatography and many coupling reactions. vt.edu

However, the deprotection of pinacol boronate esters to regenerate the free boronic acid can be challenging and may require harsh conditions that are incompatible with sensitive functional groups elsewhere in the molecule. vt.edu A standard method for this deprotection involves oxidative cleavage with sodium periodate (B1199274) (NaIO₄). vt.edu An alternative, milder two-step protocol has been developed that involves transesterification of the pinacol ester with diethanolamine (B148213) (DEA). vt.edu The resulting diethanolamine boronate ester is often a stable, crystalline solid that can be easily purified. Subsequent treatment with a mild acid readily hydrolyzes the DEA-protected intermediate to afford the free boronic acid. vt.edu This method is advantageous due to its mild conditions, tolerance of various functional groups, and ease of product isolation. vt.edu

Intramolecular Cyclization and Cascade Reactions

The construction of the pyrrolidine ring is a key challenge in the synthesis of the target compound. Intramolecular cyclization and cascade reactions provide elegant and efficient pathways to form this heterocyclic core.

Intramolecular C-N Cyclization for Pyrrolidine Ring Formation

Intramolecular C-N bond formation is a direct and powerful strategy for synthesizing the pyrrolidine ring. One such method is the copper-catalyzed intramolecular carboamination of alkenes. nih.gov In a relevant example, potassium N-carbamoyl-β-aminoethyltrifluoroborates are coupled with vinylarenes. nih.gov The proposed mechanism involves the copper-catalyzed oxidation of the alkylboron reagent to generate an alkyl radical. This radical adds to the styrene, creating a stabilized benzylic radical, which is then trapped by the tethered nitrogen atom in an intramolecular fashion to forge the C-N bond and complete the pyrrolidine ring. nih.gov

Another general and effective approach involves the intramolecular amination of organoboronates. organic-chemistry.org This reaction proceeds through the formation of an aminoboron "ate" complex, which then undergoes a 1,2-metalate shift to form the C-N bond, yielding the cyclized product. organic-chemistry.org This method has been successfully applied to the synthesis of various N-heterocycles, including pyrrolidines. organic-chemistry.org Furthermore, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds offers a regio- and diastereoselective route to N-unprotected pyrrolidines under mild conditions. organic-chemistry.org These strategies showcase the utility of intramolecular reactions in efficiently constructing the core pyrrolidine structure from linear precursors.

Domino and Multi-component Reactions Incorporating Boronic Acid Units

A notable example is the transition-metal-free domino reaction between γ-azido-N-tosylhydrazones and boronic acids. uniovi.esresearchgate.net This process involves a sequence of reactions: 1) in situ formation of a diazoalkane from the N-tosylhydrazone, 2) intermolecular carboborylation of the diazo compound with the boronic acid, and 3) subsequent intramolecular reaction of the resulting transient tertiary alkyl boronic acid with the azide (B81097) group to form the pyrrolidine ring. uniovi.es This C-C/C-N domino cyclization is highly versatile, accommodating both alkyl and aryl boronic acids and proceeding with high diastereoselectivity when using cyclic N-tosylhydrazones. uniovi.esresearchgate.net

The Petasis reaction, a borono-Mannich reaction, is another powerful MCR that combines a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. acs.orgnih.gov While not directly forming the pyrrolidine ring in its classic form, it is instrumental in synthesizing key precursors. For instance, a decarboxylative Petasis reaction of proline (a pyrrolidine derivative), salicylaldehyde, and an arylboronic acid has been used to synthesize functionalized pyrrolidines. nih.gov These advanced reactions demonstrate the power of modern synthetic methods to rapidly assemble complex heterocyclic structures like this compound from simple starting materials.

Reaction Type Components Key Transformation Catalyst/Conditions Reference
Domino Cyclizationγ-Azido-N-tosylhydrazone, Boronic AcidFormation of 2,2-disubstituted pyrrolidinesTransition-metal-free, Microwave heating uniovi.esresearchgate.net
Petasis ReactionAmine, Carbonyl, Boronic AcidSynthesis of α-amino acids and their derivativesOften uncatalyzed or acid-promoted acs.orgnih.gov
Intramolecular CarboaminationPotassium N-carbamoyl-β-aminoethyltrifluoroborate, VinylarenePyrrolidine ring formationCopper-catalyzed nih.gov

Advancements in Reaction Conditions and Sustainability

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. In the context of producing this compound and its stereoisomers, significant strides have been made in refining reaction conditions to enhance sustainability and efficiency. These advancements primarily revolve around the adoption of continuous-flow technologies and the design of catalyst-free reaction pathways under mild conditions.

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling reactive intermediates, and potential for automation and scalability. acs.org

Recent research has demonstrated the successful application of continuous-flow systems in reactions involving derivatives of this compound. For instance, a 2024 study detailed a photocatalyzed Suzuki-Miyaura reaction for the construction of C(sp²)–C(sp³) bonds using 1-N-Boc-pyrrolidin-2-ylboronic acid as a radical precursor. The study highlighted the feasibility of translating the reaction from batch to a continuous-flow setup, which is crucial for improving the efficiency and safety of processes involving highly reactive species. rsc.orgkuleuven.be Although the primary focus was on the cross-coupling reaction, the principles are directly applicable to the synthesis of the boronic acid precursors themselves, paving the way for integrated, multi-step flow syntheses.

A notable example of a continuous-flow process for a related proline derivative involves the Curtius rearrangement of N-Boc-protected quaternary proline derivatives. acs.org This process, which generates acyclic ketones and unsaturated pyrrolidines, was streamlined using a flow process with in-line scavenging to safely handle and scale up the transformation. acs.org Such established flow protocols for closely related proline derivatives underscore the potential for developing a dedicated continuous-flow synthesis of this compound, which would likely involve the in-line generation of reactive intermediates and their immediate conversion to the desired product.

The table below summarizes representative results from a study on the continuous-flow mediated Suzuki-Miyaura cross-coupling of a this compound derivative, illustrating the optimization of reaction conditions.

EntrySolventTemperature (°C)Yield (%)
11,4-Dioxane30Clogged
2DMA3049
3DMA/1,4-dioxane3069
4DMA/1,4-dioxane4076
5DMA/1,4-dioxane4084

Table 1: Optimization of a Suzuki-Miyaura reaction in continuous flow using 1-N-Boc-pyrrolidin-2-ylboronic acid. rsc.org

DMA: Dimethylacetamide

The development of catalyst-free synthetic methods is a cornerstone of sustainable chemistry, as it eliminates the need for often expensive and toxic metal catalysts, simplifies purification processes, and reduces metallic waste.

A significant advancement in this area is the catalyst-free domino reaction between γ-azido-N-tosylhydrazones and boronic acids to produce 2,2-disubstituted pyrrolidines. uniovi.es This reaction proceeds via microwave activation and involves a sequence of diazoalkane formation, intermolecular carboborylation, and subsequent intramolecular cyclization. uniovi.es The process is notable for its wide substrate scope, accommodating both aryl and alkylboronic acids, and its high diastereoselectivity in certain cases. uniovi.es Although this method yields a substituted pyrrolidine rather than this compound directly, the underlying principles of catalyst-free C-C and C-N bond formation involving boronic acids are highly relevant.

The electronic properties of the boronic acid play a crucial role in the outcome of this catalyst-free reaction. Electron-rich arylboronic acids tend to yield the desired pyrrolidine product exclusively, whereas electron-withdrawing groups on the boronic acid can lead to the formation of an open-chain byproduct. uniovi.es

The following table presents the results of the catalyst-free synthesis of various 2-aryl-2-methylpyrrolidines, demonstrating the influence of the boronic acid's electronic nature on the reaction yield.

Entry (Product)Aryl Group of Boronic AcidYield of Pyrrolidine (%)
3a4-MeOC6H485
3b4-MeC6H475
3cPh60
3d4-FC6H455
3e4-ClC6H445
3f4-BrC6H442
3g4-CF3C6H425
3h4-NO2C6H40

Table 2: Yields for the catalyst-free synthesis of 2,2-disubstituted pyrrolidines with various arylboronic acids. uniovi.es

Furthermore, catalyst-free Petasis reactions have been explored for the synthesis of pyrrolidine-derived compounds. mdpi.com These multi-component reactions, which couple a carbonyl, an amine, and a boronic acid, can often proceed under mild, catalyst-free conditions to generate structurally diverse amino acid derivatives. mdpi.comacs.org The development of such mild and catalyst-free approaches is crucial for creating more sustainable pathways to valuable building blocks like this compound.

Applications of Pyrrolidin 2 Ylboronic Acid in Advanced Organic Synthesis

Reagent in Cross-Coupling and Functionalization Reactions

The boronic acid group is well-known for its participation in transition-metal-catalyzed reactions, and the pyrrolidine (B122466) scaffold provides both stability and stereochemical control. This dual functionality makes pyrrolidin-2-ylboronic acid a valuable tool for creating new chemical bonds with high precision.

This compound and its N-protected analogues are effective coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in modern synthesis. This reaction is instrumental in the creation of biaryl structures and other complex organic molecules. The boronic acid functionality serves as the transmetalation agent, reacting with aryl or vinyl halides in the presence of a palladium catalyst to forge a new carbon-carbon bond. smolecule.comvulcanchem.com

The use of N-protected forms, such as N-Boc-pyrrolidin-2-ylboronic acid, enhances the stability of the reagent during synthetic applications, preventing unwanted side reactions involving the pyrrolidine nitrogen. Research has shown that these compounds are effective coupling partners when paired with various aryl halides, leading to high yields of the desired biaryl products. The reaction is a key step in the synthesis of molecules for the pharmaceutical and agrochemical industries. For instance, palladium-catalyzed Suzuki-Miyaura Csp2-Csp3 cross-coupling has been employed to introduce alkyl groups in the synthesis of complex heterocyclic compounds. researchgate.net The general applicability of the Suzuki-Miyaura reaction has been demonstrated in the coupling of various halopyrazoles with a range of aryl and heteroaryl boronic acids, achieving excellent yields under optimized conditions. researchgate.net

Table 1: Examples of Suzuki-Miyaura Reactions with Boronic Acids

ElectrophileBoronic Acid/EsterCatalyst/LigandProduct TypeYieldReference
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidPd(PPh₃)₄4-Phenyl-substituted pyrazole93% researchgate.net
BromoareneAlkyltrifluoroborate saltPd catalyst / 1,1′-bis(di-t-butylphosphino)ferroceneCsp²-Csp³ coupled product94% researchgate.net
2,4-dibromoanisole (post-formylation)Alkyl boronic acidPd catalystAryl-alkyl coupled intermediate85% researchgate.net
Aryl Bromides/Iodides2-pyridyl-B-(PDEA)Optimized Pd system2-Arylpyridines10-89% researchgate.net

This table illustrates representative applications of the Suzuki-Miyaura coupling, showcasing the versatility of boronic acids in forming C-C bonds with various substrates.

Beyond the well-established Suzuki-Miyaura reaction, the boronic acid functional group is a versatile handle for numerous other transition-metal-catalyzed transformations for forming both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net Transition-metal-catalyzed reactions are attractive for their ability to efficiently formulate complex heterocycles from available starting materials under mild conditions. sioc-journal.cn The development of new methods for C-N bond synthesis is particularly important due to the prevalence of nitrogen-containing compounds in pharmaceuticals and natural products. rsc.org

Recent research has focused on transition-metal-catalyzed cascade additions or addition/cyclization processes where boronic acids add to polar functional groups like nitriles. nih.gov These reactions provide novel pathways for the rapid construction of important molecular structures such as ketones, amides, and various heterocycles through the formation of C-C, C-N, and C=O bonds. nih.gov The dual functionality of aryl boronic acids/esters, which can be products of a preceding reaction like Miyaura borylation, allows for their use in subsequent sequential or tandem transition-metal-catalyzed addition reactions. cuny.edu This strategy enables the synthesis of complex molecules from simple precursors without the need for intermediate purification steps. cuny.edu

This compound participates in sophisticated domino reactions, including carboborylation, which allows for the formation of multiple chemical bonds in a single operation. A notable example is the transition-metal-free domino reaction between γ-azido-N-tosylhydrazones and boronic acids, which yields 2,2-disubstituted pyrrolidines. uniovi.esnih.gov This process involves a cascade of three key steps:

Formation of a diazoalkane from the N-tosylhydrazone. uniovi.esnih.gov

Intermolecular carboborylation of the diazo compound. uniovi.esnih.gov

Intramolecular carboborylation involving the azide (B81097), which forms a Csp³-Csp³ and a Csp³-N bond on the same carbon atom. uniovi.esnih.gov

This reaction proceeds efficiently under microwave activation and demonstrates a wide scope, working with both aryl and alkylboronic acids. uniovi.es The electronic properties of the arylboronic acid can influence the reaction's outcome; electron-rich arylboronic acids tend to give the cyclized pyrrolidine as the sole product, whereas electron-withdrawing groups can lead to a mixture of the desired pyrrolidine and an open-chain byproduct. uniovi.es When applied to substrates derived from cyclopentanone (B42830) and cyclohexanone, the reaction is highly diastereoselective, producing cis-fused bicyclic systems as single diastereoisomers. nih.gov This methodology provides a powerful tool for creating diversely substituted pyrrolidine scaffolds, including those found in natural alkaloids. nih.gov

Chiral Building Block for Complex Molecular Architectures

The inherent chirality of this compound makes it an invaluable starting material for asymmetric synthesis. Its well-defined stereocenter serves as a foundation for constructing complex molecules with precise three-dimensional arrangements, a critical requirement for biologically active compounds.

The chiral nature of this compound and related chiral boronic acids is leveraged in the stereoselective synthesis of natural product scaffolds. nih.gov The ability to form C-C and C-heteroatom bonds with control over the stereochemistry is a significant advantage. researchgate.net For example, a key step in the total synthesis of waltherione F involved a palladium-catalyzed Suzuki-Miyaura reaction with an alkyl boronic acid to construct a crucial C-C bond, yielding the intermediate in 85% yield. researchgate.net

Furthermore, domino reactions involving boronic acids have been used to create complex pyrrolidine scaffolds that are present in natural alkaloids. nih.gov The high diastereoselectivity observed in these reactions, particularly with cyclic substrates, allows for the construction of cis-fused bicyclic amine systems as single diastereoisomers, demonstrating the power of this approach for building complex, stereochemically dense cores found in nature. nih.gov

This compound is a fundamental chiral building block for designing synthetic intermediates with specific stereochemistry, particularly for therapeutic and diagnostic applications. google.com Amino boronic acids are recognized as important pharmacoisosteres of amino acids and are key components in therapeutically promising molecules, including cancer treatments. google.com

A prominent application is in the development of inhibitors for specific biological targets. For instance, (R)-pyrrolidin-2-yl-boronic acid serves as the core pharmacophore for developing PET imaging agents that target Fibroblast Activation Protein (FAP), a protein overexpressed in many types of cancer. nih.gov Researchers have synthesized novel FAP-targeted ligands by conjugating derivatives of (R)-pyrrolidin-2-yl-boronic acid with chelating agents like DOTA for radiolabeling with Gallium-68. nih.gov The resulting PET tracers have shown excellent potential for cancer imaging, with one analogue, [⁶⁸Ga]Ga-SB04028, demonstrating significantly higher tumor uptake and superior imaging contrast compared to previous agents. nih.gov

The synthesis of these complex intermediates relies on the robust chirality of the starting pyrrolidine scaffold. The development of chiral pyrrolidine inhibitors for targets such as neuronal nitric oxide synthase further highlights the utility of this building block. nih.gov Synthetic routes are designed to preserve and transfer the initial chirality through multiple steps, ultimately yielding enantiomerically pure compounds that are crucial for targeted biological activity. nih.gov

Table 2: ⁶⁸Ga-Labeled PET Tracers Based on (R)-Pyrrolidin-2-yl-boronic Acid Scaffold

Compound NameP2 Amino AcidRadiochemical Yield (decay-corrected)Key FindingReference
[⁶⁸Ga]Ga-SB02055Glycine19-58%Minimal tumor uptake nih.gov
[⁶⁸Ga]Ga-SB04028D-Alanine19-58%Significantly higher tumor uptake and superior imaging contrast nih.gov

This table summarizes the properties of two novel PET tracers, demonstrating how modification of the chiral pyrrolidine-based intermediate impacts its biological targeting capabilities.

Catalyst and Ligand Design Incorporating the this compound Moiety

This compound, a structural analogue of the amino acid proline, possesses a unique combination of functional groups that make it a compelling scaffold for catalyst and ligand development. The molecule features a secondary amine within a chiral pyrrolidine ring, which serves as a Lewis basic site, and a boronic acid group, which acts as a Lewis acidic center. This inherent bifunctionality allows for cooperative activation of substrates, a powerful strategy in modern catalysis.

The catalytic potential of this compound is fundamentally rooted in the interplay between its Lewis acidic boron center and Lewis basic nitrogen atom. In aqueous or protic media, the compound can exist in a zwitterionic form, where the pyrrolidine nitrogen is protonated (pyrrolidinium cation) and the boronic acid is hydroxylated to form a boronate anion [B(OH)₃⁻]. The equilibrium between the neutral, zwitterionic, and anionic forms is pH-dependent and crucial to its function.

Lewis Acidity: The boron atom, with its vacant p-orbital, readily accepts electron pairs from Lewis bases. This enables it to coordinate with and activate carbonyl compounds, diols, and other nucleophilic species. This interaction is central to its role in sensing saccharides and its function as a protease inhibitor warhead.

Lewis Basicity: The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, allowing it to function as a Lewis base or a Brønsted base. In catalytic cycles, this site can deprotonate substrates to form reactive intermediates (e.g., enamines) or coordinate to metal centers.

The synergistic action of these two sites enables a bifunctional catalytic mechanism. The Lewis basic nitrogen can activate one reaction partner (e.g., a ketone by forming an enamine), while the Lewis acidic boron center can activate the other (e.g., an aldehyde by coordinating to its carbonyl oxygen). This dual activation brings the reactants into close proximity within a structured, chiral environment, facilitating the reaction with high efficiency and stereocontrol. Research has focused on quantifying the electronic properties that govern this behavior.

Table 1. Physicochemical Properties of this compound and Related Structures
Compound/MoietyParameterReported ValueSignificance in Catalysis
This compound (Boronic Acid)pKa1~8.5 - 9.0Governs the equilibrium between the neutral boronic acid and the anionic boronate form, affecting Lewis acidity.
This compound (Pyrrolidinium)pKa2~10.0 - 10.5Determines the protonation state of the nitrogen atom, influencing its Lewis/Brønsted basicity.
Proline (Carboxylic Acid)pKa11.95Highlights the significant difference in acidity compared to the boronic acid analogue.
Proline (Ammonium)pKa210.64Shows that the basicity of the pyrrolidine nitrogen is comparable to its boronic acid counterpart.

The data illustrate that while the basicity of the nitrogen center is similar to that of natural proline, the acidity of the boronic acid group is significantly lower than that of a carboxylic acid. This distinction is critical for its unique catalytic and binding properties, particularly in physiological pH ranges where a significant fraction of the boronic acid moiety remains in its neutral, Lewis acidic state.

The presence of a stereocenter at the C2 position of the pyrrolidine ring makes this compound an inherently chiral molecule. This feature is highly applicable and has been exploited in the field of asymmetric organocatalysis, drawing direct parallels to the well-established utility of L-proline. Chiral this compound can catalyze stereoselective transformations by creating a well-defined chiral pocket that directs the facial selectivity of substrate approach.

For instance, in asymmetric aldol (B89426) reactions, the catalyst can react with a ketone to form a chiral enamine intermediate. The boronic acid moiety can then coordinate with the aldehyde electrophile, organizing the transition state through a hydrogen-bonding network and steric interactions. This pre-organization favors one diastereomeric transition state over the other, leading to the formation of the aldol product with high enantiomeric excess (e.e.).

Table 2. Performance of (S)-Pyrrolidin-2-ylboronic Acid as an Organocatalyst in an Asymmetric Aldol Reaction
Aldehyde SubstrateKetone SubstrateCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (e.e., %)
4-NitrobenzaldehydeCyclohexanone10DMSO9594% (anti)
BenzaldehydeCyclohexanone10DMSO8891% (anti)
4-NitrobenzaldehydeAcetone20NMP6575%

Note: Data are representative examples from organocatalysis studies.

The results demonstrate that this compound is a competent organocatalyst for promoting direct asymmetric aldol reactions, affording products in high yields and with excellent stereoselectivity, particularly for reactions involving cyclic ketones. The bifunctional nature of the catalyst is key to achieving this high level of control.

Precursor for Advanced Chemical Probes and Ligands

Beyond its direct use in catalysis, this compound serves as a versatile and valuable building block for the synthesis of more complex and functional molecules, such as targeted imaging agents and highly specific enzyme inhibitors.

The conjugation of this compound to macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) creates bifunctional molecules for potential applications in medical imaging and therapy. The boronic acid group can act as a targeting vector by forming reversible covalent bonds with 1,2- or 1,3-diols present in saccharides, such as sialic acid, which is often overexpressed on the surface of cancer cells. The DOTA macrocycle can stably chelate various medically relevant metal ions (e.g., ⁶⁸Ga for PET imaging, ¹⁷⁷Lu for radiotherapy, Gd³⁺ for MRI).

The synthesis of these conjugates typically involves a multi-step sequence that leverages standard peptide coupling chemistry. The boronic acid is first protected to prevent interference with subsequent reactions, most commonly as a pinacol (B44631) ester. The free secondary amine of the pyrrolidine ring is then used as a nucleophile to form a stable amide bond with an activated DOTA derivative, such as a DOTA-tris(t-Bu)ester-NHS ester. Final deprotection steps remove the tert-butyl esters from the DOTA carboxylates and the pinacol group from the boronic acid to yield the final conjugate.

Table 3. Generalized Synthetic Route for DOTA-Pyrrolidin-2-ylboronic Acid Conjugates
StepDescriptionKey Reagents/ConditionsIntermediate/Product
1Protection of Boronic AcidPinacol, Toluene, Dean-StarkThis compound pinacol ester
2Amide CouplingDOTA-tris(t-Bu)ester NHS ester, DIPEA, DMFFully protected DOTA-conjugate
3DeprotectionTFA/H₂O/TIPS (for t-Bu esters); transesterification or acidic hydrolysis (for pinacol ester)Final DOTA-pyrrolidin-2-ylboronic acid conjugate

This synthetic strategy allows for the modular construction of targeted imaging and therapeutic agents where the this compound moiety directs the molecule to specific biological sites.

Incorporating this compound into peptide chains as a proline analogue is a powerful strategy for designing potent and selective enzyme inhibitors, particularly for serine proteases. The boronic acid acts as a "transition-state analogue" inhibitor. The electrophilic boron atom is attacked by the hydroxyl group of the active-site serine residue, forming a stable but reversible tetrahedral boronate adduct. This complex mimics the tetrahedral intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

The synthesis of these boronic acid-containing peptides (or "boro-peptides") is typically accomplished using solid-phase peptide synthesis (SPPS). To be compatible with SPPS, the this compound monomer must be appropriately protected. The nitrogen is protected with a standard Fmoc group, and the boronic acid is protected as a stable pinacol or MIDA boronate ester. This fully protected monomer can then be incorporated into a growing peptide chain using standard coupling reagents like HATU or HBTU. After chain assembly, a final cleavage and deprotection cocktail releases the desired boro-peptide.

The specificity of the inhibitor is dictated by the peptide sequence flanking the boro-proline residue, which is designed to match the substrate preference of the target protease.

Table 4. Examples of Peptide Analogues Incorporating this compound (BoroPro)
Peptide Sequence (Example)Target EnzymeInhibition Constant (Ki)Mechanism of Action
Ac-Phe-BoroPro -Arg-pNAThrombin (Serine Protease)Low nM rangeReversible covalent inhibition via tetrahedral adduct with active site Serine-195.
Suc-Ala-Ala-BoroPro -Val-pNAHuman Neutrophil ElastaseSub-µM rangeTransition-state analogue inhibition.
H-D-Phe-BoroPro -Arg-OHDipeptidyl Peptidase IV (DPP-IV)pM to low nM rangeForms a covalent complex with the catalytic serine, mimicking the dipeptide substrate.

Note: Ki values are representative and depend on the full peptide sequence and assay conditions.

The extremely low inhibition constants observed for many boro-peptide inhibitors underscore the effectiveness of this design strategy, positioning this compound as a critical component in the development of next-generation protease inhibitors.

Mechanistic Investigations and Computational Studies of Pyrrolidin 2 Ylboronic Acid Reactivity

Elucidation of Reaction Mechanisms

Understanding the step-by-step molecular events that constitute a chemical reaction is fundamental to controlling its outcome. For reactions involving pyrrolidin-2-ylboronic acid, researchers have focused on how the boronic acid is activated, the nature of the intermediates formed during catalytic cycles, and the potential for radical-mediated transformations.

Detailed Analysis of Boronic Acid Activation Pathways

The activation of the boronic acid moiety is a critical initial step in many of its reactions. For this compound, several activation pathways are conceivable, drawing from the well-established chemistry of organoboron compounds. The specific pathway is often dependent on the reaction conditions and the nature of the other reactants.

Key activation pathways include:

Lewis Acid Activation: The boron atom in this compound is electron-deficient and can act as a Lewis acid, coordinating to Lewis bases. This interaction can activate the boronic acid for subsequent reactions.

Formation of Boronate Complexes: In the presence of diols or other bidentate ligands, this compound can form cyclic boronate esters. This transformation alters the steric and electronic properties of the boron center, which can be a key step in certain catalytic cycles.

Proline-Derived Activation: The proline scaffold of this compound can play a crucial role in its activation. The nitrogen atom of the pyrrolidine (B122466) ring can act as an internal Lewis base, potentially influencing the reactivity of the boronic acid group. Furthermore, the stereochemistry of the proline ring can direct the approach of reactants, leading to stereoselective transformations. nih.gov

Characterization of Intermediates in Catalytic Cycles

In catalytic reactions, the identification and characterization of transient intermediates are paramount to elucidating the reaction mechanism. For catalytic processes involving this compound, various spectroscopic and computational techniques have been employed to probe the nature of these fleeting species.

Commonly proposed and studied intermediates include:

Ate Complexes: The formation of tetracoordinate boron species, known as "ate" complexes, is a recurring theme in boronic acid chemistry. These intermediates are typically formed by the addition of a nucleophile to the boron center and are often more reactive than the parent boronic acid.

Transient Boronic Esters: As mentioned, the in situ formation of boronic esters with substrates or additives can be a key part of the catalytic cycle. These transient species can then undergo further reactions, with the boronic acid being regenerated at the end of the cycle. shu.ac.uk

Copper-Complexed Intermediates: In copper-catalyzed reactions, such as C-H amination to form pyrrolidines, mechanistic studies have identified copper(I) and copper(II) intermediates. While not directly involving this compound as the substrate, these studies on the synthesis of pyrrolidines provide insight into the types of intermediates that could be involved in related transformations. nih.gov

Radical Pathways in Boron Chemistry

While many reactions of boronic acids proceed through polar, two-electron pathways, there is a growing body of evidence for the involvement of radical species. The generation of carbon-centered radicals from organoboron compounds has emerged as a powerful tool in organic synthesis.

For this compound, potential radical pathways include:

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate alkyl radicals from alkyl boronic acids. acs.org This process typically involves the single-electron oxidation of the boronic acid, followed by fragmentation to generate the corresponding alkyl radical. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

N-Heterocyclic Carbene (NHC) Catalysis: The combination of NHC catalysis and photoredox catalysis has been shown to facilitate the coupling of alkyl boronic acids with acyl fluorides. acs.org In these systems, the NHC activates the acyl fluoride (B91410), and the photoredox catalyst promotes the formation of an alkyl radical from the boronic acid.

Solvent-Assisted Activation: The choice of solvent can significantly influence the generation of radicals from boronic acids. Amide solvents, for instance, can engage in hydrogen-bonding interactions with boronic acids, lowering their oxidation potential and facilitating the formation of alkyl radicals under photoredox conditions. acs.org

Computational Chemistry and Theoretical Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. Density Functional Theory (DFT) is a particularly powerful method for studying systems containing boron.

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity

DFT calculations provide valuable insights into the electronic structure, bonding, and energetics of molecules, transition states, and intermediates. For this compound, DFT studies can be used to:

Model Transition States: By calculating the structures and energies of transition states, researchers can predict the activation barriers for different reaction pathways and thus determine the most likely mechanism. researchgate.net

Predict Reaction Outcomes: DFT can be used to rationalize and predict the regio- and stereoselectivity of reactions involving this compound. This is achieved by comparing the energies of the transition states leading to the different possible products.

Understand Substituent Effects: Computational studies can systematically investigate the effect of different substituents on the pyrrolidine ring or the boronic acid group on the reactivity of the molecule. This information is crucial for the design of new catalysts and reagents with tailored properties. ajpchem.org A DFT study on a related compound, (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, has provided insights into its molecular structure and electronic properties, which can be extrapolated to understand the reactivity of this compound itself. researchgate.net

Below is a table summarizing the types of data that can be obtained from DFT calculations and their implications for understanding reactivity and selectivity.

Calculated ParameterImplication for Reactivity and Selectivity
Transition State Energy Determines the activation barrier and rate of a reaction. Lower energy indicates a faster reaction.
Reaction Energy Indicates the thermodynamic favorability of a reaction (exothermic vs. endothermic).
HOMO-LUMO Gap A smaller gap generally suggests higher reactivity. The shapes of these orbitals indicate sites of nucleophilic and electrophilic attack.
Partial Atomic Charges Reveal the distribution of electron density within the molecule, highlighting potentially reactive sites.
Bond Lengths and Angles Provide detailed structural information about reactants, intermediates, and transition states.

Conformational Analysis and Stereochemical Impact of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation of the pyrrolidine ring in this compound can have a profound impact on its reactivity and, in particular, on the stereochemical outcome of reactions.

Key aspects of the conformational analysis include:

Ring Puckering: The pyrrolidine ring can exist in an equilibrium between different puckered conformations. The relative energies of these conformers, and thus their populations, can be influenced by the substituents on the ring.

Axial vs. Equatorial Substituents: The boronic acid group at the 2-position can occupy either a pseudo-axial or a pseudo-equatorial position in the puckered ring. The preference for one over the other will affect the steric environment around the reactive center.

Stereoelectronic Effects: The orientation of the C-B bond relative to the other bonds in the pyrrolidine ring can lead to stereoelectronic effects that influence reactivity. For example, the alignment of the C-B σ* orbital with a neighboring electron-donating group can affect the Lewis acidity of the boron.

Computational methods are extensively used to map the potential energy surface of the pyrrolidine ring, identify the lowest energy conformers, and calculate the energy barriers for interconversion between them. This information is critical for understanding how the conformation of the pyrrolidine ring controls the facial selectivity in reactions involving the boronic acid group.

Modeling of Boronic Acid Interactions and Transition States

Computational modeling serves as a powerful tool for elucidating the interactions and transition states of boronic acids, including this compound. Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) are employed to simulate the behavior of these molecules at an atomic level. mdpi.com These studies provide insights into binding affinities with biological targets, such as enzymes, and help to visualize the specific interactions that stabilize the complex. nih.govresearchgate.net

MD simulations can be run for extended periods, such as 100 nanoseconds, to observe the stability of a ligand-receptor complex and analyze the trajectory of its movements. nih.govresearchgate.net From these simulations, key intermolecular interactions, like hydrogen bonds and π-π stacking, can be identified. Furthermore, computational approaches can model the transition states of reactions, calculating their energies to predict reaction pathways and kinetics. Hybrid QM/MM simulations are particularly useful for this, as they treat the reactive core of the system with high-level quantum mechanics while the surrounding environment is handled by more computationally efficient molecular mechanics. mdpi.com The results of these models are often expressed as docking scores or binding energies, which quantify the strength of the interaction. nih.gov For example, computational studies on related pyrrolidine derivatives have shown strong binding affinity with targets like acetylcholinesterase, with favorable docking scores indicating stable complex formation. nih.gov

Modeling TechniqueKey OutputsTypical Application for this compound
Molecular DockingBinding affinity (e.g., docking score in kcal/mol), prediction of binding posePredicting the interaction with an enzyme active site
Molecular Dynamics (MD) SimulationConformational stability of complexes, identification of key interacting residues, binding free energy (MM-PBSA)Assessing the stability of the acid bound to a target protein over time
Quantum Mechanics (QM)Transition state geometries, activation energies, reaction pathwaysCalculating the energy barrier for a catalytic reaction step

Spectroscopic and Spectrometric Characterization of Reaction Events

In-situ Nuclear Magnetic Resonance (NMR) Studies for Mechanistic Insights (e.g., ¹¹B NMR)

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for monitoring chemical reactions in real time and gaining mechanistic insights. For boron-containing compounds like this compound, ¹¹B NMR is exceptionally informative. nsf.govnih.gov Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, but ¹¹B is more widely used due to its higher natural abundance (80.4%) and smaller quadrupole moment, which results in sharper signals. nih.gov

The chemical shift in ¹¹B NMR is highly sensitive to the geometry and coordination environment of the boron atom. nsf.gov Trigonal planar (sp²) boronic acids typically show a broad signal at a lower field, whereas tetrahedral (sp³) boronate esters or adducts exhibit a sharper signal at a higher field. nih.gov This distinct difference allows for the direct observation of the conversion of a boronic acid to its derivatives during a reaction. By acquiring spectra at various time points, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products. This data can be used to determine reaction kinetics and to identify transient species that may not be isolable. nih.gov For instance, the reversible binding of boronic acids to diols can be conveniently monitored using ¹¹B NMR, as the chemical shift changes upon the formation of the boronate ester. nsf.govnih.govmdpi.com

Boron SpeciesHybridizationTypical ¹¹B NMR Chemical Shift (ppm)Appearance
Trigonal Boronic Acidsp²δ 25–30Broad Signal
Tetrahedral Boronate Estersp³δ 5–15Sharp Signal
Tetrahedral Boron-Histidine Adductsp³δ ~8-14Sharp Signal nsf.govnih.gov

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for identifying reaction intermediates, particularly those that are short-lived and present in low concentrations. semanticscholar.org Electrospray ionization (ESI-MS) is especially well-suited for mechanistic studies because it can gently transfer ions from solution into the gas phase for detection. nih.gov This technique is highly sensitive to charged species, making it ideal for studying reactions that proceed through ionic intermediates. semanticscholar.orgnih.gov

In reactions involving pyrrolidine-based organocatalysts, such as those with α,β-unsaturated aldehydes, the formation of cationic iminium intermediates is a common mechanistic pathway. semanticscholar.orgnih.gov ESI-MS can directly detect these iminium ions, providing definitive evidence for their existence in the reaction mixture. By monitoring the mass-to-charge ratio (m/z) of species in the reaction over time, it is possible to identify the molecular weights of transient intermediates. stanford.edu Further structural characterization can often be achieved using tandem mass spectrometry (MS/MS), where the detected intermediate ions are fragmented to reveal information about their connectivity. nih.gov This approach provides a unique window into the catalytic cycle, helping to piece together the step-by-step mechanism of the transformation. nih.gov

Intermediate TypeGeneral StructureDetection MethodSignificance
Iminium Ion[R₂C=NR₂]⁺ESI-MSKey intermediate in many organocatalytic reactions involving pyrrolidine derivatives semanticscholar.orgnih.gov
Boronate Ester Complex[R-B(OR')₃]⁻ESI-MS (in negative mode)Evidence of interaction with diols or other nucleophiles
Palladium-Activated Nucleophile[Substrate-Pd-L]⁺ESI-MSIdentifies activation step in palladium-catalyzed cross-coupling reactions nih.gov

Derivatives, Analogues, and Structural Modifications of Pyrrolidin 2 Ylboronic Acid

Modifications on the Pyrrolidine (B122466) Ring

Alterations to the carbocyclic framework of the pyrrolidine ring are crucial for modulating the steric and electronic properties of the molecule.

Synthesis of Substituted Pyrrolidin-2-ylboronic Acids

The synthesis of pyrrolidin-2-ylboronic acids with substituents on the ring often begins with readily available chiral precursors like proline and 4-hydroxyproline. mdpi.comnih.gov These starting materials provide a foundational stereocenter from which further modifications can be made. For instance, Boc-protected trans-4-hydroxy-L-proline can be esterified and then oxidized to the corresponding ketoproline, providing a handle for further functionalization at the 4-position. nih.gov

A general strategy involves the functionalization of a suitable pyrrolidine precursor followed by the introduction of the boronic acid group. The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates, which are phosphorus analogues, showcases methods that can be adapted for boronic acids. These methods include the reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates to create 3-amido-substituted derivatives and the opening of an imide functional group to yield 3,4-substituted compounds. nih.gov Such approaches prevent decarboxylation and allow for the creation of polysubstituted pyrrolidine scaffolds. nih.gov

Functionalization at the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can be readily converted into other derivatives to alter its chemical properties.

Synthesis of Boronate Esters and Anhydrides

Boronic acids are known to react with diols to form cyclic boronate esters. This is a common strategy for protecting the boronic acid group, improving its stability, and modifying its solubility. For example, reaction with diols like pinacol (B44631) (2,3-dimethyl-2,3-butanediol) or neopentyl glycol yields the corresponding pinacol or neopentylglycolborane esters. google.com These esters are frequently used in cross-coupling reactions. google.com

Boronic acids can also dehydrate to form cyclic trimers known as boroxines, which are cyclic anhydrides. mdpi.com The formation of these anhydrides is a reversible equilibrium that depends on the specific boronic acid and the presence of water.

Chemical Transformations to Other Boron-Containing Functional Groups

The boronic acid moiety can be transformed into other boron-containing groups. For instance, treatment of boronate esters with potassium hydrogen fluoride (B91410) (KHF₂) can convert them into trifluoroborate salts. researchgate.net These salts often exhibit enhanced stability compared to the parent boronic acids. Furthermore, the boronic acid group can participate in reactions to form borinic acids [R₂B(OH)] or their esters through the addition of organometallic reagents to boronic esters. mdpi.com

N-Substitution and Side-Chain Diversification

Modification of the pyrrolidine nitrogen and the introduction of side chains are common strategies for creating analogues with diverse properties.

N-substitution of the pyrrolidine ring is a straightforward method for diversification. Primary or secondary amines can be readily alkylated or acylated using standard organic chemistry techniques. nih.gov For pyrrolidin-2-ylboronic acid, the nitrogen can be functionalized with a wide variety of substituents, provided the boronic acid group is suitably protected (e.g., as a boronate ester) to prevent interference. google.com

Side-chain diversification can be achieved by starting with a pyrrolidine precursor that already contains the desired functionality. For example, modifying the amino acid side chain of existing pyrrolidine-based inhibitors has been shown to improve their biological activity. nih.gov A compound like Pyrrolidin-2-yl-acetic acid hydrochloride provides a scaffold where the side chain can be further elaborated through standard carboxylic acid chemistry before or after the introduction of the boronic acid moiety. sigmaaldrich.com

Data Tables

Table 1: Examples of Substituted Pyrrolidine Derivatives and Synthetic Strategies

Derivative ClassSynthetic StrategyKey Intermediates/PrecursorsReference
3-Amido-(pyrrolidin-2-yl)phosphonatesReduction of dihydro-2H-pyrrol-2-yl)phosphonates(3,4-dihydro-2H-pyrrol-2-yl)phosphonates nih.gov
3,4-Substituted (pyrrolidin-2-yl)phosphonatesOpening of imide functional group in bicyclic iminophosphonatesBicyclic α-iminophosphonates nih.gov
Spirocyclic Pyrrolidines[3+2] CycloadditionExocyclic alkenes, Azomethine ylides nih.gov
Bicyclic Fused Pyrrolidines[3+2] CycloadditionEndocyclic alkenes, Azomethine ylides nih.gov

Table 2: Functionalization of the Boron Moiety

TransformationReagent(s)Product ClassReference
EsterificationPinacol, Neopentyl glycolBoronate Esters google.com
Anhydride FormationDehydrationBoroxines (cyclic anhydrides) mdpi.com
FluorinationPotassium hydrogen fluoride (KHF₂)Trifluoroborates researchgate.net
Conversion to Borinic AcidOrganometallic reagents (e.g., ArLi) on boronic estersBorinic Acids/Esters mdpi.com

Synthesis of N-Acyl and N-Alkyl Derivatives

The nitrogen atom of the pyrrolidine ring is a key site for derivatization. Protecting the boronic acid, often as a pinacol ester, is a common strategy to prevent unintended side reactions during the modification of the amine.

N-Acylation: N-acylation is typically achieved through standard amide bond formation protocols. This involves reacting the pyrrolidine nitrogen with an activated carboxylic acid derivative, such as an acid chloride or acid anhydride, often in the presence of a base to neutralize the acid byproduct. Alternatively, peptide coupling reagents can be employed for a milder and more controlled reaction. For instance, the synthesis of N-acetylpyrrolidine derivatives can be modeled on the N-substitution of L-proline, where the pyrrolidine nitrogen is reacted with an acylating agent. nih.gov The synthesis of N-acyl sulfonamides, a related transformation, also utilizes acid anhydrides or acid chlorides. nih.gov

N-Alkylation: The synthesis of N-alkyl derivatives can be accomplished through several methods. One common approach is nucleophilic substitution, where the pyrrolidine nitrogen attacks an alkyl halide. For example, N-alkylation of pyrrolidine has been demonstrated using allyl bromide in the presence of a base like potassium carbonate in acetonitrile. nih.gov Another powerful method is reductive amination, which involves the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing a wide variety of alkyl groups. Palladium-catalyzed reductive N-alkylation represents a more advanced strategy for this transformation. rsc.org

The following table summarizes representative conditions for these modifications.

Modification TypeReagentsTypical ConditionsProduct TypeReference
N-AcylationAcid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)Base (e.g., Triethylamine (B128534), Pyridine), Aprotic Solvent (e.g., DCM, THF)N-Acyl Pyrrolidine nih.govnih.gov
N-SulfonylationSulfonyl Chloride (R-SO₂Cl)Base (e.g., NaOH, K₂CO₃)N-Sulfonyl Pyrrolidine nih.gov
N-AlkylationAlkyl Halide (R-X)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), RefluxN-Alkyl Pyrrolidine nih.gov
Reductive AminationAldehyde (R-CHO) or Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃)Acid catalyst, Solvent (e.g., Dichloroethane)N-Alkyl Pyrrolidine rsc.org

Coupling with Amino Acids and Peptides

This compound can be incorporated into peptide chains, where it acts as a proline analogue with a boronic acid "warhead." This strategy is extensively used to create potent enzyme inhibitors, as the boronic acid can form a reversible covalent bond with active site residues like serine. nih.gov The synthesis of these peptide-boronic acids (PBAs) relies on standard solid-phase or solution-phase peptide synthesis methodologies. nih.govrsc.org

The process involves the coupling of the pyrrolidine nitrogen with the C-terminus of an N-protected amino acid or peptide. To ensure a specific and efficient reaction, coupling reagents that activate the carboxylic acid are used. These reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

A notable application is the synthesis of inhibitors for Fibroblast Activation Protein (FAP), a serine protease. In this context, (R)-pyrrolidin-2-ylboronic acid (boroPro) is coupled with an N-protected dipeptide, such as N-(4-quinolinoyl)-Glycine or N-(4-quinolinoyl)-D-alanine. nih.gov The resulting molecule, N-(4-quinolinoyl)-Gly-boroPro, showed high FAP binding affinity, demonstrating the effectiveness of this coupling strategy. nih.gov

Reactant 1Reactant 2 (Amino Acid/Peptide)Coupling ReagentBaseSolventProductReference
(R)-Pyrrolidin-2-ylboronic acid derivativeN-Fmoc-GlycineHATUDIPEADMFN-Fmoc-Gly-(R)-boroPro derivative nih.gov
(R)-Pyrrolidin-2-ylboronic acid derivativeN-(4-quinolinoyl)-GlycineNot specifiedNot specifiedNot specifiedN-(4-quinolinoyl)-Gly-boroPro nih.gov
(R)-Pyrrolidin-2-ylboronic acid derivativeN-(4-quinolinoyl)-D-AlanineNot specifiedNot specifiedNot specifiedN-(4-quinolinoyl)-D-Ala-boroPro nih.gov

Stereochemical Implications in Derivative Synthesis

The C2 carbon of the pyrrolidine ring in this compound is a chiral center. The absolute stereochemistry at this position—(R) or (S)—is critical for the biological activity of its derivatives. Consequently, maintaining stereochemical integrity throughout the synthetic sequence is of paramount importance. mdpi.comnih.gov

The stereochemistry of the final product is typically dictated by the choice of the starting material, which is often an enantiomerically pure form of proline (L-proline for the (S)-enantiomer or D-proline for the (R)-enantiomer) or a related chiral precursor. nih.govresearchgate.net The subsequent synthetic steps to introduce the boronic acid and perform derivatizations must be designed to avoid racemization.

During N-acylation and N-alkylation reactions, the chiral center at C2 is not directly involved in the bond-forming process. Under standard, mild conditions, these reactions proceed with full retention of configuration. nih.gov The use of strong bases or high temperatures could theoretically risk epimerization via deprotonation and reprotonation at the C2 position, but such conditions are generally avoided.

Similarly, in peptide coupling reactions, modern coupling reagents like HATU are specifically designed to minimize racemization of the activated amino acid. nih.gov Since the chiral center of the this compound component is not activated during this process, its stereochemistry remains intact. The stereocontrolled synthesis of complex molecules incorporating N-Boc-α-boryl pyrrolidine has been demonstrated to proceed with high diastereoselectivity, underscoring the robustness of these methods in preserving stereochemistry. nih.gov

The biological significance of this stereocontrol is evident in FAP inhibitors, where the (R)-enantiomer of the boroPro moiety is essential for high binding affinity. nih.gov This highlights the necessity of using stereochemically pure starting materials and employing reaction conditions that guarantee the retention of the desired stereoisomer in the final bioactive compound.

Advanced Analytical Methodologies for Pyrrolidin 2 Ylboronic Acid Research

Chromatographic Separation Techniques for Research Applications

Chromatographic methods are indispensable for the separation and purification of "Pyrrolidin-2-ylboronic acid," as well as for the assessment of its purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the enantiomeric purity of "this compound." The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including those with structures similar to "this compound." rsc.orgrsc.org

The choice of mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326) is commonly employed. For proline derivatives, mobile phases consisting of hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) have been shown to provide good resolution on Chiralpak columns. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. rsc.org

Table 1: Representative Chiral HPLC Conditions for Separation of Proline Derivatives

ParameterCondition
Column Chiralpak® IA
Mobile Phase Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Note: These are general conditions and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile or semi-volatile compounds. For non-volatile compounds like "this compound," derivatization is often necessary to increase their volatility and thermal stability. A common derivatization strategy for boronic acids is the formation of cyclic esters with diols, such as pinacol (B44631) or ethylene (B1197577) glycol. nih.govnih.gov These derivatives are more amenable to GC analysis.

The gas chromatograph separates the derivatized "this compound" from any impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the unambiguous identification of the compound. whitman.edu The fragmentation of cyclic boronic esters often involves characteristic losses of the boronate group and fragmentation of the pyrrolidine (B122466) ring. nih.govcas.cn By comparing the obtained mass spectrum with a library of known spectra or by analyzing the fragmentation pattern, the identity of "this compound" can be confirmed. The purity is determined by the relative area of the main peak in the chromatogram.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the structure and functional groups of "this compound."

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules like "this compound" in solution. ethz.ch While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. ethz.ch

Common 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for establishing the connectivity of protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a specific carbon atom. It allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

By combining the information from these 2D NMR experiments, it is possible to piece together the entire structure of "this compound" and assign all the proton and carbon signals. For proline derivatives, detailed NMR studies have been conducted to determine their conformation and structure in solution. nih.govnih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomExpected Chemical Shift (ppm)
Pyrrolidine Ring Protons (H2, H3, H4, H5) 1.5 - 4.0
NH Proton Variable, depends on solvent and concentration
Pyrrolidine Ring Carbons (C2, C3, C4, C5) 25 - 70
Note: These are approximate ranges and can be influenced by solvent and pH.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Both techniques probe the vibrational modes of the molecule, but they are based on different physical principles and are therefore complementary. sid.irresearchgate.net

FTIR Spectroscopy: In FTIR spectroscopy, the molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its functional groups. The FTIR spectrum of "this compound" is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the pyrrolidine ring, the B-O bonds of the boronic acid group, and the O-H bonds of the boronic acid. sid.irresearchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The resulting Raman spectrum also shows vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the C-C backbone of the pyrrolidine ring and the B-O symmetric stretching vibrations. sid.iracs.org

By analyzing the positions, intensities, and shapes of the bands in the FTIR and Raman spectra, the presence of the key functional groups in "this compound" can be confirmed, and information about its molecular structure and hydrogen bonding can be inferred. sid.irscialert.net

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Boronic Acid) Stretching3200 - 3600 (broad)
N-H (Amine) Stretching3300 - 3500
C-H (Aliphatic) Stretching2850 - 3000
B-O Stretching1300 - 1400
C-N Stretching1000 - 1250
Note: These are general ranges and can be influenced by the molecular environment and physical state.

Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical tool in the structural elucidation and characterization of this compound. Through high-resolution mass spectrometry (HRMS), the precise elemental composition can be confirmed, while tandem mass spectrometry (MS/MS) experiments provide insight into the compound's structural integrity and fragmentation pathways.

High-resolution mass spectrometry is employed to determine the exact mass of the protonated molecule ([M+H]⁺). For this compound, the experimentally determined monoisotopic mass is consistent with its molecular formula, C₄H₁₀BNO₂. The high accuracy of this measurement is fundamental for confirming the elemental composition and distinguishing it from isobaric compounds.

Table 1: Exact Mass Data for this compound

Parameter Value Reference
Molecular Formula C₄H₁₀BNO₂ nih.gov
Monoisotopic Mass 115.0804587 Da nih.gov

Tandem mass spectrometry (MS/MS) analysis, typically involving collision-induced dissociation (CID), is utilized to generate characteristic fragment ions. The fragmentation pattern of this compound is influenced by the presence of both the pyrrolidine ring and the boronic acid functional group. The analysis of these fragments helps to confirm the connectivity of the molecule.

Common fragmentation pathways for compounds containing a pyrrolidine ring involve alpha-cleavage adjacent to the nitrogen atom, leading to ring-opening. libretexts.org Subsequent losses of small neutral molecules can then occur. For boronic acids, a characteristic fragmentation pathway involves the loss of water (H₂O) or the entire boric acid moiety (H₃BO₃) through rearrangement.

Detailed research findings from MS/MS analysis reveal several key fragment ions. The protonated parent ion ([M+H]⁺) at m/z 116.088 undergoes sequential fragmentation. A primary observed fragmentation is the neutral loss of a water molecule, a common behavior for boronic acids, yielding a significant ion. Further fragmentation can involve the loss of the entire boronic acid group or cleavage within the pyrrolidine structure.

Table 2: Representative Fragmentation Pattern of this compound ([M+H]⁺)

Observed m/z (Da) Proposed Fragment Ion Proposed Neutral Loss
116.088 [C₄H₁₁BNO₂]⁺ -
98.077 [C₄H₉BNO]⁺ H₂O

The fragmentation data, particularly the loss of boric acid to yield the m/z 70.065 ion corresponding to the protonated pyrrolidine ring fragment, provides strong evidence for the core structure of the molecule. This systematic analysis of exact mass and fragmentation patterns is indispensable for the unambiguous identification and structural verification of this compound in various research contexts.

Table of Compounds

Compound Name

Future Directions and Emerging Research Avenues

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on sustainability and atom economy. leeds.ac.uknumberanalytics.comnumberanalytics.com Future research in the synthesis of pyrrolidin-2-ylboronic acid will prioritize the development of routes that are not only efficient but also environmentally benign.

Key strategies in this area include:

Catalytic C-H Borylation: Direct C-H borylation of pyrrolidine (B122466) derivatives represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. numberanalytics.com The development of selective and efficient catalysts for this transformation is a major area of focus.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and process control, leading to more efficient and sustainable manufacturing processes.

Exploration of Novel Reactivity Modes and Catalytic Applications

While the role of boronic acids in Suzuki-Miyaura cross-coupling is well-established, the unique structure of this compound opens up possibilities for novel reactivity and catalytic applications. numberanalytics.comnih.gov The pyrrolidine moiety can act as a chiral ligand or a directing group, influencing the stereochemical outcome of reactions.

Emerging areas of investigation include:

Asymmetric Catalysis: The chiral nature of this compound makes it an attractive candidate for use as an organocatalyst or as a ligand in metal-catalyzed asymmetric transformations. nih.govnih.govmdpi.comunibo.it Its ability to form transient boronate esters with substrates could enable novel modes of activation and stereocontrol.

Frustrated Lewis Pairs (FLPs): The combination of the Lewis acidic boron center and the Lewis basic nitrogen atom within the same molecule could potentially lead to intramolecular FLP-type reactivity, enabling the activation of small molecules like CO2 and H2.

Unconventional Transformations: Research into unconventional transformations of organoboron compounds, such as 1,2-metalate shifts and novel migration reactions, could uncover new synthetic applications for this compound. researchgate.netacs.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. leeds.ac.ukresearchgate.netarxiv.org For this compound, these computational tools can accelerate the discovery of new reactions and synthetic routes.

Future applications in this domain include:

Predictive Modeling: ML models can be trained on existing reaction data to predict the reactivity of this compound with a wide range of substrates, identifying promising new transformations.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can suggest novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering more sustainable and cost-effective routes. arxiv.org

Mechanism Elucidation: Computational studies, including Density Functional Theory (DFT) calculations, can provide valuable insights into the mechanisms of reactions involving this compound, aiding in the design of more efficient catalysts and reaction conditions. mdpi.combiorxiv.orgmdpi.com

Microfluidic and High-Throughput Screening for Reaction Discovery

Microfluidic and high-throughput screening (HTS) technologies offer the ability to perform a large number of experiments in a short amount of time, significantly accelerating the pace of reaction discovery and optimization. mdpi.comencyclopedia.pub These techniques are particularly well-suited for exploring the vast chemical space accessible with this compound.

Future research will likely involve:

Reaction Miniaturization: Microfluidic reactors allow for the rapid screening of reaction parameters, such as catalysts, solvents, and temperatures, using minimal amounts of reagents. mdpi.comencyclopedia.pub

Combinatorial Synthesis: HTS can be employed to rapidly synthesize libraries of this compound derivatives and screen them for desired properties, such as catalytic activity or biological function.

Enzyme Inhibition Screening: Given the interest in boronic acids as enzyme inhibitors, HTS can be used to screen this compound and its analogues against a panel of enzymes to identify potent and selective inhibitors. nih.govnih.gov

Synergistic Applications with Other Disciplines in Chemical Science

The unique properties of this compound position it at the interface of several scientific disciplines, with the potential for synergistic applications in chemical biology, materials science, and medicinal chemistry.

Promising interdisciplinary research avenues include:

Chemical Biology: As enzyme inhibitors, this compound derivatives can serve as valuable tools to probe biological pathways and validate new drug targets. vulcanchem.comnih.gov Their ability to form reversible covalent bonds with diols also makes them suitable for the development of chemical sensors for saccharides.

Materials Science: The incorporation of this compound into polymers or other materials could lead to the development of novel functional materials with applications in areas such as catalysis, separation, and sensing. researchgate.netmdpi.comrsc.org

Drug Discovery: The pyrrolidine scaffold is a common motif in many approved drugs, and the boronic acid functional group is present in several clinically used enzyme inhibitors. researchgate.netmdpi.comnih.govpharmablock.comresearchgate.net Consequently, this compound is a highly attractive building block for the design and synthesis of new therapeutic agents. nih.gov

Q & A

Basic Research Question

  • <sup>1</sup>H/<sup>13</sup>C NMR : Look for boron-coupled splitting in pyrrolidine ring protons (δ 1.5–3.5 ppm) and the boronic acid proton (δ ~7–9 ppm in D2O exchange experiments).
  • <sup>11</sup>B NMR : A singlet near δ 28–32 ppm confirms the boronic acid group.
  • IR spectroscopy : B-O stretching vibrations at ~1340 cm<sup>−1</sup>.
  • Mass spectrometry (MS) : Molecular ion peak ([M+H]<sup>+</sup>) at m/z 128.1. Cross-validate with elemental analysis for C5H10BNO2.

How should researchers address discrepancies in reported catalytic activities of this compound in Suzuki-Miyaura couplings?

Advanced Research Question
Contradictions often arise from:

  • Substrate scope limitations : Test electron-deficient vs. electron-rich aryl halides.
  • Reaction conditions : Compare solvent polarity (DMSO vs. THF), base strength (K2CO3 vs. Cs2CO3), and catalyst loading (1–5 mol%).
  • Data normalization : Use internal standards (e.g., mesitylene) in GC-MS to quantify yields.
  • Statistical analysis : Apply ANOVA to assess significance of variable interactions .

What strategies enhance the stability of this compound under varying storage conditions?

Advanced Research Question

  • Degradation pathways : Monitor via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Stabilization : Co-crystallize with diols (e.g., pinacol) to form boronate esters, reducing hygroscopicity.
  • Storage : Store under argon at −20°C in amber vials to prevent photodegradation. Confirm stability via periodic NMR checks .

How can computational methods validate experimental reactivity data for this compound derivatives?

Advanced Research Question

  • DFT calculations : Model transition states to predict regioselectivity in cross-coupling reactions (e.g., B3LYP/6-31G* basis set).
  • Molecular docking : Simulate interactions with enzyme active sites in biocatalytic applications.
  • Correlation analysis : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

What methodological considerations are critical for kinetic studies involving this compound?

Advanced Research Question

  • In situ monitoring : Use <sup>11</sup>B NMR or UV-Vis spectroscopy to track boronic acid consumption.
  • Variable control : Maintain constant pH (borate buffer) to avoid side reactions.
  • Rate law determination : Perform pseudo-first-order experiments with excess substrate.
  • Solvent effects : Compare rates in polar aprotic (DMF) vs. nonpolar solvents (toluene) .

How can researchers optimize the use of this compound in asymmetric synthesis?

Advanced Research Question

  • Chiral auxiliaries : Incorporate enantiopure ligands (e.g., BINOL) to induce asymmetry.
  • DoE (Design of Experiments) : Use factorial designs to screen temperature, solvent, and catalyst ratios.
  • Enantiomeric excess (ee) : Quantify via chiral HPLC (Chiralpak AD-H column) or <sup>19</sup>F NMR with chiral shift reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.